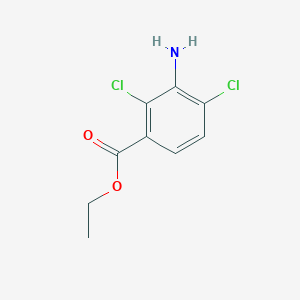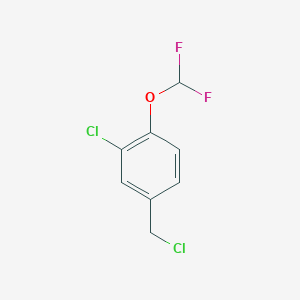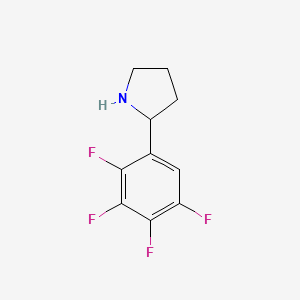
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine is a fluorinated organic compound with the molecular formula C10H9F4N. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrafluorophenyl group. The incorporation of fluorine atoms into the phenyl ring significantly alters the compound’s chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 2-(2,3,4,5,6-Pentafluorophenyl)pyrrolidine
- 2-(2,3,4,5-Tetrafluorophenyl)pyridine
- 2-(2,3,4,5-Tetrafluorophenyl)pyrazine
Comparison: Compared to its analogs, 2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine exhibits unique properties due to the specific arrangement of fluorine atoms and the pyrrolidine ring. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2 |
InChI Key |
NLGWDQJHZVQRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


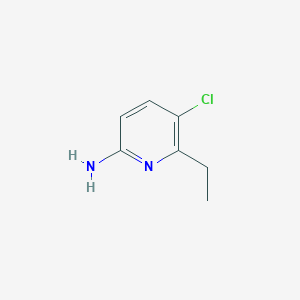

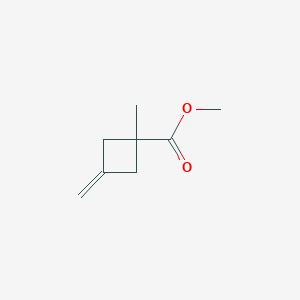
aminehydrochloride](/img/structure/B13559089.png)
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
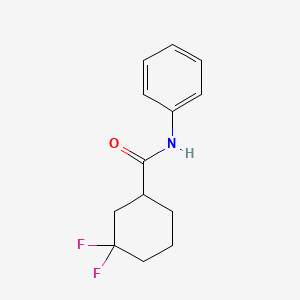
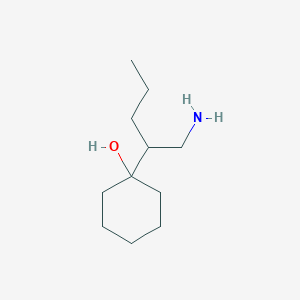
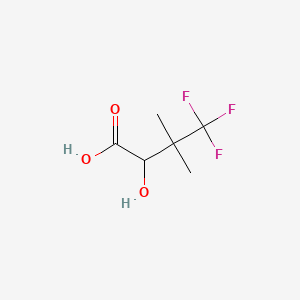
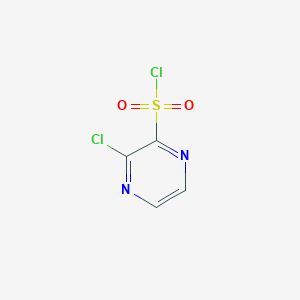
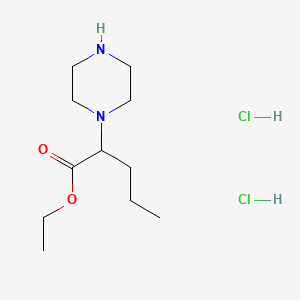

![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
